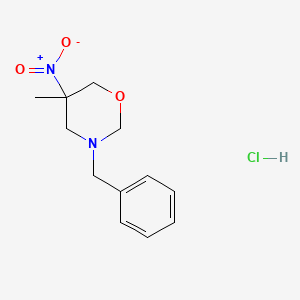
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving benzylamine, methyl nitrite, and formaldehyde can lead to the formation of the desired oxazine ring . The reaction typically requires a catalyst and is carried out under mild temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and renewable resources, can be integrated into the industrial synthesis to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazine ring can be opened through reduction reactions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-benzyl-5-methyl-5-aminotetrahydro-2H-1,3-oxazine hydrochloride, while oxidation can lead to the formation of corresponding oxides .
Aplicaciones Científicas De Investigación
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine derivative known for its use in pharmaceuticals and as a solvent.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.
Nile Red: A fluorescent dye based on the benzophenoxazine structure.
Uniqueness
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32051-36-8 |
|---|---|
Fórmula molecular |
C12H17ClN2O3 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
3-benzyl-5-methyl-5-nitro-1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-12(14(15)16)8-13(10-17-9-12)7-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
Clave InChI |
NWDXAIHHPVXKIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


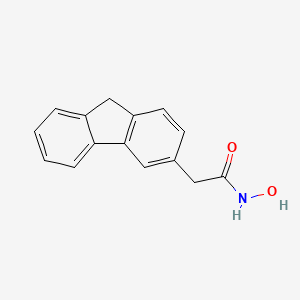
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)


![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

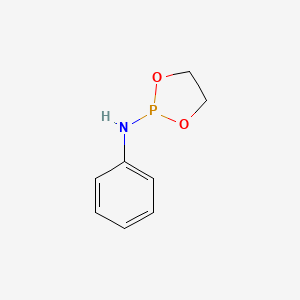
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)

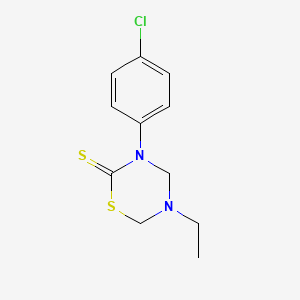
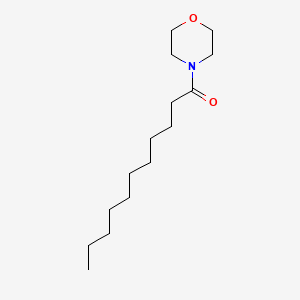

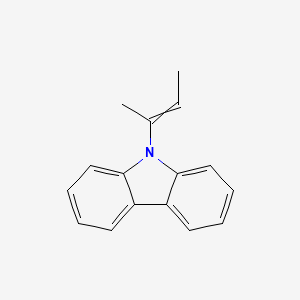
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
